3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 353.4 g/mol. This compound features a unique structure characterized by a benzoic acid moiety linked to a nitrogen-containing heterocyclic system. The presence of an 8-oxo group and the tetrahydro structure contribute to its potential biological activity and chemical reactivity. The IUPAC name for this compound is 4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid .
These reactions highlight its versatility as a chemical entity in synthetic organic chemistry.
Research indicates that compounds related to 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid exhibit significant biological activities. Specifically:
The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid can be approached through several methods:
The potential applications of this compound are diverse:
Interaction studies involving 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid focus on its binding affinities with biological targets:
Several compounds share structural similarities with 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-{[(8-Oxo-1,5,6,8-tetrahydro... | C19H19N3O4 | Contains similar diazocin structure; potential antimicrobial activity |
| 8-Oxoquinoline derivatives | C9H7NO | Known for their chelating properties; used in medicinal chemistry |
| Para-Aminobenzoic Acid | C7H7NO2 | Simple structure; known for its role in folate synthesis |
These compounds are unique in their own right but share functional groups that may contribute to similar biological activities or chemical reactivities.